2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-cyclohexylacetamide oxalate
Description
This compound is a heterocyclic small molecule featuring a 1,2,4-oxadiazole core substituted with a 3-chlorophenyl group at position 2. The oxadiazole ring is linked to an azetidine (four-membered nitrogen-containing ring) at position 5, which is further connected to an N-cyclohexylacetamide moiety. The oxalate salt formulation enhances its solubility and stability for pharmaceutical applications .
Properties
IUPAC Name |
2-[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-N-cyclohexylacetamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O2.C2H2O4/c20-15-6-4-5-13(9-15)18-22-19(26-23-18)14-10-24(11-14)12-17(25)21-16-7-2-1-3-8-16;3-1(4)2(5)6/h4-6,9,14,16H,1-3,7-8,10-12H2,(H,21,25);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AURGOACUEBSUHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-cyclohexylacetamide oxalate (CAS No. 338746-11-5) belongs to a class of organic compounds known for their diverse biological activities. This article focuses on the biological activity of this compound, examining its potential therapeutic effects and mechanisms of action based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 336.79 g/mol. The structure includes a 1,2,4-oxadiazole ring, which is often associated with various biological activities including antimicrobial and anticancer properties.
Antioxidant Activity
Research has indicated that compounds containing oxadiazole moieties exhibit significant antioxidant properties. In vitro studies have shown that these compounds can effectively scavenge free radicals, thereby reducing oxidative stress in biological systems. For instance, the DPPH radical scavenging assay revealed that derivatives with similar structures can inhibit radical formation by up to 89% at optimal concentrations .
Antimicrobial Activity
Studies have demonstrated that oxadiazole derivatives possess notable antimicrobial properties. The compound under consideration has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics. The mechanism is believed to involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
Anticancer Potential
There is emerging evidence supporting the anticancer activity of oxadiazole derivatives. In particular, compounds similar to This compound have demonstrated cytotoxic effects against several cancer cell lines in vitro. The proposed mechanism includes induction of apoptosis and cell cycle arrest .
Case Studies and Research Findings
The biological activities of This compound can be attributed to several mechanisms:
- Radical Scavenging : The oxadiazole ring contributes to its ability to donate electrons and neutralize free radicals.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Cell Membrane Disruption : Interaction with lipid membranes could lead to increased permeability and subsequent cell death in microbial cells.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves a multistep reaction process that integrates the oxadiazole moiety with azetidine and cyclohexylacetamide. Characterization techniques such as FT-IR , NMR , and mass spectrometry are employed to confirm the structure of the synthesized compound .
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology:
- Anticancer Activity : Studies have shown that derivatives of oxadiazole possess significant anticancer properties. The presence of the oxadiazole ring enhances the ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction .
- Anti-inflammatory Properties : The compound's structure suggests potential anti-inflammatory effects, likely due to its ability to modulate inflammatory cytokines. In vitro studies indicate that it can inhibit pathways involved in inflammation.
- Antioxidant Effects : Compounds with oxadiazole moieties have demonstrated antioxidant capabilities, which may help in reducing oxidative stress in cells. This is particularly relevant in conditions characterized by oxidative damage.
Case Study 1: Anticancer Activity
A study focused on the anticancer effects of related compounds demonstrated that those containing the oxadiazole structure significantly reduced the viability of various cancer cell lines. The mechanism was linked to the activation of apoptotic pathways, leading to cell death .
Case Study 2: Anti-inflammatory Effects
Research investigating the anti-inflammatory properties of similar compounds revealed that they effectively reduced levels of pro-inflammatory cytokines in vitro. This suggests their potential use in treating inflammatory diseases.
Data Table: Biological Activities of Related Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| 2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethanamine | Anticancer | Induces apoptosis |
| 2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)thioacetic acid | Antimicrobial | Inhibits bacterial growth |
| N-cyclopentyl-2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide | Antioxidant | Reduces reactive oxygen species |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with 1,2,4-Oxadiazole Moieties
3-(4-{[3-(3-Chlorophenyl)-1,2,4-Oxadiazol-5-yl]Methoxy}Phenyl)Cyclobutane-1-Carboxylic Acid
- Key Features : Shares the 3-chlorophenyl-1,2,4-oxadiazole core but replaces the azetidine with a cyclobutane-carboxylic acid group.
- Comparison :
2-Cyclopentyl-N-(3-Methyl-1,2,4-Oxadiazol-5-yl)Acetamide
- Key Features : Contains a 3-methyl-oxadiazole and cyclopentyl-acetamide.
- Steric Effects: 3-Methyl substitution on oxadiazole may reduce aromatic π-π stacking compared to the 3-chlorophenyl group .
Analogues with Azetidine or Related Heterocycles
7-[3-(Diethylamino)Azetidin-1-yl]-2-(4,6-Dimethylpyrazolo[1,5-a]Pyrazin-2-yl)-4H-Pyrido[1,2-a]Pyrimidin-4-one
- Key Features: Azetidine substituted with diethylamino and fused pyrimidine-pyrazine systems.
- Comparison: Pharmacokinetics: The diethylamino group may enhance basicity and solubility, contrasting with the neutral cyclohexyl-acetamide in the target compound. Target Specificity: The fused heteroaromatic system likely targets kinase enzymes, whereas the oxadiazole-azetidine scaffold may interact with GPCRs or ion channels .
Compounds with Chlorophenyl or Benzisoxazole Groups
N-[3-(Chloromethyl)-1,2-Benzisoxazol-5-yl]Acetamide
- Key Features : Benzisoxazole core with chloromethyl and acetamide substituents.
- Biological Activity: Benzisoxazoles are associated with antipsychotic and antimicrobial activities, whereas oxadiazoles often modulate neurotransmitter receptors .
SR59230A Oxalate
Data Table: Structural and Physicochemical Comparisons
Research Findings and Implications
- Structural Uniqueness : The target compound’s azetidine-oxadiazole linkage is rare in literature, offering a balance between rigidity and metabolic stability.
- Chlorophenyl vs.
- Oxalate Salt Advantage : Improves aqueous solubility over free-base formulations, critical for oral or injectable delivery .
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Oxadiazole formation | Chloroacetyl chloride, DMF, 80°C, 12 h | 65–75 | |
| Azetidine coupling | CuSO₄·5H₂O, sodium ascorbate, RT, 18 h | 50–60 | |
| Oxalate salt formation | Oxalic acid in ethanol, 0–5°C, 2 h | 85–90 |
Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the oxadiazole and azetidine rings (e.g., δ 8.2–8.5 ppm for oxadiazole protons) .
- Mass Spectrometry (HRMS) : Validates molecular mass (e.g., [M+H]⁺ at m/z 473.15) .
- HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile/water + 0.1% TFA) .
Advanced: How can researchers employ crystallographic data to resolve structural ambiguities?
Answer:
- Single-crystal X-ray diffraction (SCXRD) : Grow crystals via vapor diffusion (dichloromethane/methanol). Use SHELXL for refinement, focusing on:
- Validation : Check R-factor convergence (<0.05) and ADP (atomic displacement parameter) consistency .
Advanced: What strategies address contradictory biological activity data between models?
Answer:
- Pharmacokinetic profiling : Compare plasma stability (e.g., t₁/₂ in mouse vs. human microsomes) to explain in vitro-in vivo discrepancies .
- Metabolite identification : Use LC-MS/MS to detect oxidative metabolites (e.g., hydroxylation at the azetidine ring) that may reduce activity .
- In vitro model optimization : Add serum proteins or adjust pH to mimic in vivo conditions .
Advanced: How to design a SAR study for the oxadiazole and azetidine moieties?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
